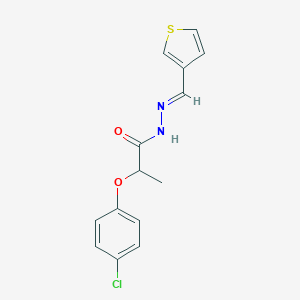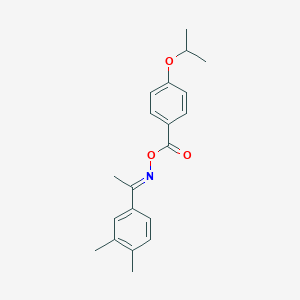![molecular formula C23H21N5O6S B454602 N'-[(E)-1-(3-{[(2-FURYLMETHYL)SULFANYL]METHYL}-4-METHOXYPHENYL)METHYLIDENE]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE](/img/structure/B454602.png)
N'-[(E)-1-(3-{[(2-FURYLMETHYL)SULFANYL]METHYL}-4-METHOXYPHENYL)METHYLIDENE]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-1-(3-{[(2-FURYLMETHYL)SULFANYL]METHYL}-4-METHOXYPHENYL)METHYLIDENE]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE is a complex organic compound that features multiple functional groups, including furan, methoxy, nitro, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(3-{[(2-FURYLMETHYL)SULFANYL]METHYL}-4-METHOXYPHENYL)METHYLIDENE]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the methoxy group: This can be achieved via methylation reactions using reagents like methyl iodide.
Attachment of the pyrazole moiety: This step may involve the reaction of a hydrazine derivative with an appropriate diketone.
Formation of the final compound: The final step could involve condensation reactions to link the various functional groups together under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(3-{[(2-FURYLMETHYL)SULFANYL]METHYL}-4-METHOXYPHENYL)METHYLIDENE]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(3-{[(2-FURYLMETHYL)SULFANYL]METHYL}-4-METHOXYPHENYL)METHYLIDENE]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of these targets and modulating biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-1-(3-{[(2-FURYLMETHYL)SULFANYL]METHYL}-4-METHOXYPHENYL)METHYLIDENE]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE
- **N’-[(E)-1-(3-{[(2-FURYLMETHYL)SULFANYL]METHYL}-4-METHOXYPHENYL)METHYLIDENE]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE
Uniqueness
The uniqueness of N’-[(E)-1-(3-{[(2-FURYLMETHYL)SULFANYL]METHYL}-4-METHOXYPHENYL)METHYLIDENE]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21N5O6S |
|---|---|
Molecular Weight |
495.5g/mol |
IUPAC Name |
N-[(E)-[3-(furan-2-ylmethylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H21N5O6S/c1-32-21-6-4-16(9-17(21)14-35-15-20-3-2-8-33-20)10-24-26-23(29)22-7-5-19(34-22)13-27-12-18(11-25-27)28(30)31/h2-12H,13-15H2,1H3,(H,26,29)/b24-10+ |
InChI Key |
YJKZSNRUHUQQOL-YSURURNPSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])CSCC4=CC=CO4 |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])CSCC4=CC=CO4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])CSCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(2,5-dichlorophenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B454519.png)

![5-bromo-N'-[1-(2,5-dichlorophenyl)ethylidene]-2-furohydrazide](/img/structure/B454524.png)
![2-(4-chlorophenoxy)-N'-[3-(2-furyl)-2-methyl-2-propenylidene]propanohydrazide](/img/structure/B454525.png)
![N-(4-{[2-(4-butoxy-3-methoxybenzylidene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B454526.png)
![2-(4-{N-[(1-methyl-1H-pyrrol-2-yl)acetyl]propanehydrazonoyl}phenoxy)acetamide](/img/structure/B454528.png)



![N'-[1-(5-ethyl-2-thienyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B454539.png)
![N-(4-{[2-(3-butoxybenzylidene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B454540.png)


![2-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B454543.png)
